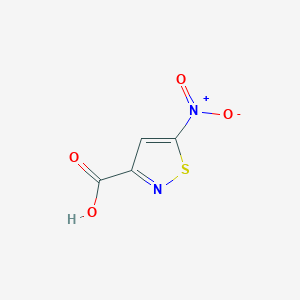

5-Nitroisothiazole-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-nitro-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-4(8)2-1-3(6(9)10)11-5-2/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNSNKZEWKFVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621586 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36778-15-1 | |

| Record name | 5-Nitro-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Nitroisothiazole 3 Carboxylic Acid and Its Precursors

Established Synthetic Routes to 5-Nitroisothiazole-3-carboxylic Acid

The direct synthesis of this compound is not widely documented, with established routes often facing significant challenges due to the molecule's functional group combination. The following sections explore the theoretical and practical hurdles of two potential pathways.

The oxidation of a methyl group attached to an aromatic or heteroaromatic ring is a classical method for synthesizing carboxylic acids. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are typically employed for this transformation. chemspider.com For the conversion of 3-Methyl-5-nitroisothiazole to the target carboxylic acid, this approach would involve the direct oxidation of the C3-methyl group.

However, this route is fraught with potential complications. The isothiazole (B42339) ring is susceptible to oxidative degradation, and studies on similar heterocyclic systems highlight these risks. For instance, the permanganate oxidation of a related compound, 3-methyl-4-nitro-5-styrylisoxazole, did not yield the expected carboxylic acid but instead resulted in the formation of a nitroisoxazolone, indicating ring instability and rearrangement. researchgate.net Similarly, the oxidation of substituted 2-methylthiazolines (dihydro-1,3-thiazoles) with various oxidants frequently leads to ring-opening rather than simple oxidation of the methyl group. rsc.org These findings suggest that the strong oxidizing conditions required to convert the methyl group could compromise the integrity of the 5-nitroisothiazole ring, leading to low yields or the formation of undesired byproducts.

Another potential pathway begins with the precursor 5-Amino-3-methylisothiazole. This route involves two key transformations: the conversion of the 5-amino group to a 5-nitro group and the oxidation of the 3-methyl group to a carboxylic acid. The conversion of an aromatic amino group into a nitro group can be conceptually approached via a diazotization reaction.

The first step, forming a diazonium salt from the amine, is standard procedure, typically involving sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. masterorganicchemistry.com This diazonium salt is a versatile intermediate. In the well-known Sandmeyer reaction, copper(I) salts are used to catalyze the replacement of the diazonium group (–N₂⁺) with nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻). masterorganicchemistry.comwikipedia.org

However, the direct replacement of a diazonium group with a nitro group (a "nitro-de-diazoniation") is not a standard Sandmeyer reaction and is generally inefficient. While there are methods for preparing nitro compounds from diazonium salts, they often involve specific reagents and conditions and are not as straightforward as the classic Sandmeyer procedures. Furthermore, the order of operations is critical. If the methyl group is oxidized first, the resulting 5-aminoisothiazole-3-carboxylic acid would be subjected to diazotization. The stability of the diazonium salt of this electron-deficient system would be a concern. Conversely, performing the diazotization and nitration first would yield 3-methyl-5-nitroisothiazole, leading back to the challenges discussed in the oxidation route. The complexity and lack of established protocols for the key nitration step make this a challenging, though theoretically plausible, synthetic strategy.

Advanced Synthetic Approaches for Isothiazole-3-carboxylic Acid Scaffolds

More modern synthetic strategies focus on building the isothiazole-3-carboxylic acid scaffold through reliable functional group interconversions, often starting from precursors that are more readily accessible or easier to handle.

A highly effective and contemporary method for preparing isothiazole carboxylic acids involves the hydrolysis of carboxamide precursors. Research has demonstrated that isothiazole-5-carboxamides can be efficiently converted to their corresponding carboxylic acids under mild conditions. mdpi.com This transformation can be achieved using sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C). mdpi.comresearchgate.net

This method offers excellent yields, often exceeding 95%, and proceeds rapidly. mdpi.comresearchgate.net The use of TFA as the solvent and a slight excess of sodium nitrite facilitates the clean conversion of the amide to the carboxylic acid, avoiding the harsh conditions that might degrade the sensitive isothiazole ring. mdpi.com

Table 1: Synthesis of Isothiazole Carboxylic Acids from Carboxamide Precursors This interactive table summarizes the reaction conditions for converting isothiazole carboxamides to carboxylic acids. Click on the headers to sort the data.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.) | TFA | ~0 | 15 | 99 | mdpi.com |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂ (4 equiv.) | TFA | ~0 | 15 | 95 | mdpi.com |

The synthesis of the target carboxylic acid can also be approached by modifying other functional groups on the isothiazole ring. One strategic pathway involves the hydration of a nitrile (cyano group). Isothiazole-5-carbonitriles can be synthesized and subsequently hydrated in the presence of concentrated sulfuric acid to yield the corresponding isothiazole-5-carboxamides in high yields. mdpi.com This carboxamide can then be converted to the carboxylic acid as described in the previous section. This two-step sequence (nitrile → carboxamide → carboxylic acid) represents a robust route for installing the carboxylic acid moiety.

Another common functional group interconversion is the hydrolysis of an ester. The synthesis could proceed via an intermediate such as ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be manipulated and subsequently hydrolyzed to the carboxylic acid. kau.edu.sa Ester hydrolysis is a fundamental reaction in organic chemistry and can typically be achieved under acidic or basic conditions. rsc.org

Green Chemistry Principles in the Synthesis of Nitroisothiazole Derivatives

Applying green chemistry principles to the synthesis of complex molecules like nitroisothiazole derivatives is crucial for minimizing environmental impact. While specific green routes for this compound are not extensively documented, general strategies for synthesizing related heterocycles can be adopted. libretexts.org

Key green approaches include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less solvent compared to conventional heating methods. libretexts.org

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthetic process.

Alternative Reagents: Employing safer oxidizing agents, such as Oxone® (potassium peroxymonosulfate), in place of more toxic heavy-metal oxidants like chromium-based reagents, is a core tenet of green chemistry. rsc.org

Catalysis: The use of recyclable catalysts, whether metal-based or organocatalysts, can improve atom economy and reduce waste by enabling reactions to proceed with greater efficiency and selectivity. libretexts.org

These principles can be applied to various steps in the synthesis of nitroisothiazole derivatives, such as the formation of the isothiazole ring itself or in subsequent functional group transformations, to create more sustainable and environmentally benign chemical processes.

Catalytic Systems and Reagents for Enhanced Synthetic Efficiency

Role of Specific Catalysts in Carboxylic Acid Amidations

Direct amidation, the reaction between a carboxylic acid and an amine, is a thermodynamically challenging process that typically requires high temperatures to drive off the water by-product. To overcome this, various catalytic systems have been developed to activate the carboxylic acid. Boron-based catalysts have emerged as particularly effective for this purpose.

Arylboronic acids containing electron-withdrawing groups, such as 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid, have proven to be powerful catalysts for direct amidations. These catalysts are thought to function by forming a reactive acyloxyboron intermediate with the carboxylic acid, which is then readily attacked by the amine nucleophile. This catalytic cycle allows the reaction to proceed under more moderate conditions, often requiring azeotropic removal of water to shift the equilibrium towards the product.

Another class of effective catalysts includes borate (B1201080) esters, like tris(2,2,2-trifluoroethyl) borate, and the combination of 2,2,2-trifluoroethanol (B45653) and boric acid. These systems also facilitate the amidation by activating the carboxyl group. Beyond boron compounds, other catalytic systems involving transition metals or other Lewis acids have been explored to promote amide bond formation, enhancing the synthetic chemist's toolkit for creating derivatives of this compound. The choice of catalyst is often dictated by the specific substrates involved and the desired reaction conditions.

The table below summarizes findings from a study on boronic acid-catalyzed direct amidation, which is a relevant model for the potential synthesis of amides from this compound.

Table 1: Efficiency of Boronic Acid Catalysts in a Model Amidation Reaction

| Catalyst | Amine | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Benzylamine | Toluene | 3 | 98 |

| 3,4,5-Trifluorophenylboronic acid | Benzylamine | Toluene | 3 | 96 |

| Phenylboronic acid | Benzylamine | Toluene | 6 | 43 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aniline | Toluene | 6 | 95 |

Data sourced from a study on the direct amidation of benzoic acid.

Advanced Spectroscopic and Computational Analyses of 5 Nitroisothiazole 3 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of synthesized compounds. Each technique offers unique insights into the different facets of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum, the acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet significantly downfield, typically in the 10–13 ppm range, due to deshielding and hydrogen bonding. libretexts.org The single proton attached to the isothiazole (B42339) ring (H-4) would likely resonate as a singlet in the 8.0-9.0 ppm region. This downfield shift is attributed to the electron-withdrawing effects of the adjacent nitro group and the inherent aromaticity of the heterocyclic ring. For comparison, the ring proton in 2-amino-5-nitrothiazole (B118965) appears at 8.76 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon (–COOH) is anticipated to have a chemical shift in the range of 160–170 ppm. openstax.orgwisc.edu The carbons of the isothiazole ring are expected in the 120-160 ppm region. The carbon bearing the nitro group (C-5) would be highly deshielded, while the carbon attached to the carboxylic acid (C-3) would also be significantly downfield.

2D Variants: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate the C-4 carbon with its attached proton. Heteronuclear Multiple Bond Correlation (HMBC) could further confirm the structure by showing long-range correlations, for instance, between the H-4 proton and the C-3 and C-5 carbons, as well as the carboxylic carbon.

Table 1: Predicted NMR Chemical Shifts (δ) for 5-Nitroisothiazole-3-carboxylic Acid

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Carboxyl Proton | ¹H | 10.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent. openstax.org |

| H-4 | ¹H | 8.0 - 9.0 | Singlet | Deshielded by adjacent nitro group and ring currents. |

| Carboxyl Carbon | ¹³C | 160 - 170 | Singlet | Typical range for a carboxylic acid carbon. openstax.org |

| C-3 | ¹³C | ~150 - 160 | Singlet | Attached to the electronegative carboxylic acid group. |

| C-4 | ¹³C | ~120 - 130 | Singlet | Influenced by adjacent proton and ring structure. |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A very broad O–H stretching band from the carboxylic acid dimer is anticipated between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretch will produce a strong, sharp peak, typically between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The nitro group (–NO₂) will exhibit two prominent stretching vibrations: an asymmetric stretch around 1500–1560 cm⁻¹ and a symmetric stretch around 1345–1385 cm⁻¹. Other significant peaks include the C=N stretching of the isothiazole ring.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretch of the nitro group is typically strong in the Raman spectrum. ias.ac.in Vibrations of the isothiazole ring skeleton would also be observable. While the C=O stretch is visible, it is generally less intense than in the IR spectrum. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Weak/Not Observed | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 | 1640 - 1680 | Strong (IR), Medium (Raman) |

| N-O (Nitro Group) | Asymmetric Stretch | 1500 - 1560 | Medium | Strong |

| N-O (Nitro Group) | Symmetric Stretch | 1345 - 1385 | Strong | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Weak | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. While simple carboxylic acids absorb at wavelengths too low to be useful (~210 nm), the presence of the nitroisothiazole ring system, a potent chromophore, results in absorptions at higher wavelengths. libretexts.org The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the conjugated heterocyclic system. The nitro group and the non-bonding electrons on the sulfur and nitrogen atoms may also give rise to lower intensity n→π* transitions. researchgate.net Studies on similar thiazole (B1198619) derivatives show that the absorption maxima (λmax) are sensitive to solvent polarity and pH. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

MS and LC-MS: In a typical MS experiment using electrospray ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the purity of the compound and can separate it from starting materials or byproducts before MS analysis. nih.gov Derivatization techniques are sometimes employed to improve the chromatographic separation and ionization efficiency of carboxylic acids. nih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 ppm. nih.govnih.gov This allows for the unambiguous determination of the compound's elemental formula (C₄H₂N₂O₄S), distinguishing it from other potential isobaric compounds.

Fragmentation: Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would reveal characteristic fragmentation patterns. Expected neutral losses include the loss of CO₂ (44 Da) from the carboxylate, loss of NO₂ (46 Da), and potentially the loss of H₂O (18 Da). ekb.egresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z (Negative Mode) | Technique |

|---|---|---|---|

| Molecular Ion | [C₄H₂N₂O₄S - H]⁻ | 188.9717 | HRMS |

| Fragment | [M-H-CO₂]⁻ | 144.9815 | MS/MS |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This analysis would provide accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the molecular conformation and packing within the crystal lattice, including crucial details about intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures. researchgate.net

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools that complement experimental data. nih.govosti.gov These computational models can predict a wide range of molecular properties with high accuracy.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles, which can be compared with X-ray diffraction data.

Predict Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov This aids in the assignment of experimental peaks. mdpi.com

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides insight into the molecule's electronic transitions and reactivity.

Model Reactivity: Computational studies on related thiazine (B8601807) derivatives have been used to model interactions with biological targets and predict metabolic pathways. nih.gov Similar models could elucidate the chemical reactivity of this compound.

These computational approaches provide a theoretical framework that deepens the interpretation of experimental results and offers predictive insights into the molecule's behavior. osti.govresearchgate.net

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, energies, and various electronic properties. researchgate.netmdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its most stable three-dimensional structure. nih.govmdpi.com

These calculations provide detailed information on geometric parameters. The optimized structure reveals a nearly planar conformation, a common feature in conjugated heterocyclic systems. nih.gov The planarity is influenced by the delocalization of π-electrons across the isothiazole ring and the nitro and carboxylic acid substituents. Key bond lengths and angles are determined, showing values characteristic of their respective bond types. For instance, the C=O bond length in the carboxylic group is typically calculated to be around 1.21 Å. materialsciencejournal.org The bond angles within the phenyl ring, if one were present, would deviate slightly from the ideal 120° due to hyperconjugative interactions. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar molecules. Actual values for this compound would require specific computation.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | ~ 1.21 Å | |

| C-O (hydroxyl) | ~ 1.35 Å | |

| O-H (hydroxyl) | ~ 0.97 Å | |

| C-S (ring) | ~ 1.72 Å | |

| N-S (ring) | ~ 1.65 Å | |

| C-N (nitro) | ~ 1.48 Å | |

| N=O (nitro) | ~ 1.22 Å | |

| Bond Angles | ||

| O=C-O | ~ 123° | |

| C-C-S (ring) | ~ 112° | |

| C-S-N (ring) | ~ 93° | |

| Dihedral Angle | ||

| C(ring)-C(carboxyl)-O-H | ~ 0° (syn) or ~180° (anti) |

HOMO-LUMO Analysis and Global Molecular Parameters

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be delocalized over the isothiazole ring, while the LUMO is likely concentrated on the electron-withdrawing nitro group. nih.gov This distribution facilitates intramolecular charge transfer from the ring to the nitro group upon electronic excitation.

From the HOMO and LUMO energies, several global molecular parameters can be calculated to quantify reactivity: nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

The calculated values of these parameters provide a quantitative measure of the molecule's reactivity and stability. materialsciencejournal.org

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound Note: These values are illustrative and based on typical results for similar nitroaromatic compounds.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 3.0 |

| Electronegativity | χ | (I+A)/2 | 5.25 |

| Chemical Hardness | η | (I-A)/2 | 2.25 |

| Chemical Softness | S | 1/η | 0.44 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, significant intramolecular interactions are expected. These include the delocalization of lone pair (n) electrons from the oxygen atoms of the nitro and carboxyl groups into the antibonding (σ* or π) orbitals of adjacent bonds. For example, a key interaction would be the charge transfer from the lone pair of the ring's sulfur atom to the π orbitals of the C=C and C=N bonds. Similarly, lone pairs on the nitro group's oxygen atoms can delocalize into the π* orbital of the N-O bond, contributing to the molecule's stability. researchgate.net

These hyperconjugative interactions lead to charge delocalization, which stabilizes the molecule and influences its geometry and reactivity. mdpi.com The NBO analysis can also shed light on the nature of intermolecular hydrogen bonding, for instance, between the carboxylic acid proton and a lone pair on a nitrogen or oxygen atom of a neighboring molecule. grafiati.com

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound Note: This table presents hypothetical but plausible interactions based on NBO analyses of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of C=O | σ* (C-C) | ~ 5-10 | Hyperconjugation |

| LP (S) | π* (C=N) | ~ 15-25 | π-Delocalization |

| LP (O) of NO₂ | π* (C-N) | ~ 20-40 | Resonance Stabilization |

| π (C=C) | π* (C=O) | ~ 10-20 | π-Conjugation |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics, solvent effects, and thermodynamic properties of a system. nih.gov

For this compound, MD simulations could be used to explore several dynamic aspects. A key area of investigation would be the conformational preference of the carboxylic acid group. Carboxylic acids can exist in syn and anti conformations, with the syn form generally being more stable. nih.gov MD simulations in an explicit solvent like water can quantify the free energy difference between these conformers and the energy barrier for their interconversion, providing insight into which conformations are prevalent in solution. nih.gov

Furthermore, simulations can elucidate the dynamics of the nitro group, such as its rotation relative to the isothiazole ring. They can also model the intermolecular hydrogen bonding network that forms in the condensed phase, which is crucial for understanding the crystal packing and bulk properties of the compound. mdpi.com By observing the trajectory of the molecule over nanoseconds, researchers can identify stable and transient conformations and understand how the molecular structure fluctuates under thermal motion. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry, particularly DFT, allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. mdpi.com

Vibrational Frequencies (FTIR/Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrational modes can be assigned. The O-H stretch of the carboxylic acid group is expected to appear as a broad band in the 2500-3300 cm⁻¹ region. pressbooks.pub The C=O stretching vibration typically appears between 1710 and 1760 cm⁻¹. pressbooks.pub The asymmetric and symmetric stretching modes of the nitro group (NO₂) are also prominent and are expected in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other theoretical approximations, leading to better agreement with experimental spectra. nih.gov

NMR Chemical Shifts (¹H and ¹³C): The prediction of nuclear magnetic resonance (NMR) chemical shifts is another valuable application of DFT. The acidic proton of the carboxylic acid group is expected to have a ¹H NMR chemical shift in the downfield region, typically around 10-12 ppm. libretexts.org The protons on the isothiazole ring would appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the nitro and carboxyl groups. In the ¹³C NMR spectrum, the carboxyl carbon is characteristically deshielded, appearing in the 165-185 δ range. pressbooks.pub The carbon atoms within the isothiazole ring and the one attached to the nitro group would also have distinct chemical shifts reflecting their electronic environment. Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts Note: These are representative values based on calculations for analogous structures.

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| Vibrational (IR) | ||

| O-H stretch (Carboxyl) | 2500-3300 (broad) pressbooks.pub | |

| C=O stretch (Carboxyl) | 1710-1760 pressbooks.pub | |

| N=O stretch (Nitro, asym.) | 1500-1560 | |

| N=O stretch (Nitro, sym.) | 1300-1370 | |

| NMR | ||

| ¹H (Carboxyl, -OH) | 10-12 libretexts.org | |

| ¹H (Isothiazole ring) | 7.5-9.0 | |

| ¹³C (Carboxyl, C=O) | 165-185 pressbooks.pub | |

| ¹³C (Isothiazole ring) | 115-160 |

Derivatization Strategies and Functionalization of 5 Nitroisothiazole 3 Carboxylic Acid

Conversion to Amides, Nitriles, and Aldehydes

The transformation of the carboxylic acid function into amides, nitriles, and aldehydes introduces new reactive and structural features to the 5-nitroisothiazole core.

Amides Amide synthesis is a fundamental derivatization of carboxylic acids. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxyl group, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the salt can be heated to high temperatures (above 100°C) to drive off water and form the amide bond. libretexts.orglibretexts.orgyoutube.com

More commonly, the carboxylic acid is first activated to enhance its electrophilicity. A widely used method involves coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgasianpubs.orglibretexts.org In this process, the carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the corresponding amide. libretexts.orglibretexts.org Microwave-assisted synthesis offers a rapid and efficient alternative for converting carboxylic acids to primary, secondary, and tertiary amides, often providing high yields in shorter reaction times. asianpubs.org

Nitriles The conversion of carboxylic acids to nitriles typically proceeds through intermediate steps, as direct conversion is not straightforward. researchgate.net A common route involves the dehydration of a primary amide derived from the carboxylic acid. researchgate.net Another one-pot method involves reacting the carboxylic acid with reagents like hydroxylamine (B1172632) sulfate, catalyzed by zinc, under microwave irradiation to produce the nitrile in high yields. researchgate.net A chemoenzymatic cascade has also been developed, where a carboxylate reductase enzyme first reduces the acid to an aldehyde, which then forms an oxime with hydroxylamine. nih.gov This oxime is subsequently dehydrated to the nitrile by an aldoxime dehydratase enzyme. nih.gov

Aldehydes The reduction of a carboxylic acid to an aldehyde is a delicate transformation, as over-reduction to the corresponding primary alcohol can easily occur. reddit.com Direct reduction is challenging, so multi-step approaches are often employed. One strategy is to first convert the carboxylic acid into a more reactive derivative, such as an ester, acyl chloride, or a Weinreb amide (N-methoxy-N-methylamide), which can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. reddit.com The reduction of thioesters, prepared from the carboxylic acid, using triethylsilane and a palladium catalyst also yields aldehydes. organic-chemistry.org A one-pot procedure for the direct reduction of carboxylic acids to aldehydes has been described using DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl), which is thought to proceed via an in-situ-formed silyl (B83357) ester intermediate. chemistrysteps.com

Table 1: Summary of Conversion Reactions for the Carboxyl Group

| Target Functional Group | General Method | Key Reagents | Notes |

|---|---|---|---|

| Amide | Direct reaction with amine | Heat (>100°C) | Initially forms an ammonium carboxylate salt. libretexts.orglibretexts.org |

| Amide | Activation of the carboxylic acid | DCC or EDC, Amine | Forms a reactive intermediate that is displaced by the amine. libretexts.orglibretexts.org |

| Nitrile | Dehydration of primary amide | Dehydrating agents | The amide is first synthesized from the carboxylic acid. researchgate.net |

| Nitrile | One-pot reaction | Hydroxylamine sulfate, Zinc catalyst | Microwave irradiation can accelerate the reaction. researchgate.net |

| Aldehyde | Reduction of an activated derivative | DIBAL-H | The carboxylic acid is first converted to an ester, acyl chloride, or Weinreb amide. reddit.com |

| Aldehyde | One-pot reduction | DIBAL-H, TMSCl | Proceeds via an in-situ generated silyl ester. chemistrysteps.com |

Esterification Methods and Applications

Esterification is a common strategy to modify the properties of 5-nitroisothiazole-3-carboxylic acid, such as its solubility, stability, and pharmacokinetic profile.

The most classic method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven reaction, and using the alcohol as the solvent helps to shift the equilibrium towards the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

For more sensitive or sterically hindered substrates, the Steglich esterification provides a milder alternative. organic-chemistry.org This method uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is highly efficient, suppressing the formation of side products and yielding even sterically demanding esters in high yields. organic-chemistry.org

Applications of esterification are diverse. In medicinal chemistry, converting the polar carboxylic acid to a less polar ester can enhance membrane permeability and oral absorption, effectively creating a prodrug that is later hydrolyzed in the body to release the active carboxylic acid. Esterification is also used to protect the carboxylic acid group during subsequent chemical transformations on other parts of the molecule.

Table 2: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Heat, often using alcohol as solvent | Inexpensive reagents, suitable for large-scale synthesis. masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature | Mild conditions, high yields, suitable for sterically hindered acids. organic-chemistry.org |

Formation of Hydrazides and Hydroxamic Acids

The conversion of this compound into hydrazides and hydroxamic acids introduces functional groups known for their coordination chemistry and biological activities.

Hydrazides Acid hydrazides are versatile intermediates in organic synthesis and are often found in biologically active molecules. The most common method for their preparation is the hydrazinolysis of an ester derivative of the carboxylic acid, which involves reacting the ester with hydrazine (B178648) hydrate. researchgate.netresearchgate.net A more direct route from the carboxylic acid can be achieved using coupling agents. For instance, the carboxylic acid can be activated with reagents like EDC and HOBt (hydroxybenzotriazole) before reacting with hydrazine. researchgate.net A continuous flow process for hydrazide synthesis from carboxylic acids has also been developed, allowing for short residence times and scalability. osti.gov The resulting hydrazide functionality can be a pharmacophore itself or a synthetic handle for further derivatization, such as the formation of hydrazones. nih.gov

Hydroxamic Acids Hydroxamic acids are a class of compounds known for their ability to chelate metal ions and are a key pharmacophore in many enzyme inhibitors. nih.gov They are typically synthesized from carboxylic acid derivatives. nih.gov A common method involves the coupling of the carboxylic acid with hydroxylamine hydrochloride or a protected form like O-(tetrahydro-2H-pyran-1-yl)hydroxylamine (THP-ONH₂). nih.gov Coupling reagents such as EDC/HOBt or DCC are used to facilitate the reaction. nih.gov If a protected hydroxylamine is used, a subsequent deprotection step, often under acidic conditions, is required to yield the final hydroxamic acid. nih.gov Direct reaction of an activated carboxylic acid, such as an acyl chloride, with hydroxylamine is also a viable route. nih.gov

Reactions with Amines and Diamines for Conjugate Formation

The carboxylic acid group of this compound serves as an anchor point for conjugation to various molecules containing primary or secondary amine groups. This strategy is used to link the isothiazole (B42339) core to other pharmacophores, targeting moieties, or polymeric backbones.

The reaction is an amide bond formation, as discussed in section 4.1. To form a conjugate, the carboxylic acid is reacted with a desired amine or diamine. Due to the acid-base reaction between the reactants, a coupling agent is almost always necessary to facilitate the reaction under mild conditions. libretexts.orglibretexts.org Standard peptide coupling reagents like DCC or EDC, often with additives like HOBt or N-hydroxysuccinimide (NHS), are employed to activate the carboxylic acid and promote the formation of a stable amide linkage. libretexts.orglibretexts.org

Reaction with a diamine offers the potential to create dimers (by reacting with two equivalents of the carboxylic acid) or to synthesize polymers if the reaction conditions are controlled for polycondensation. These conjugates can have significantly different properties compared to the parent molecule, including altered solubility, biological targeting, and mechanism of action.

Derivatization for Enhanced Analytical Detection (e.g., LC-ESI-MS/MS)

The analysis of small polar molecules like this compound by reversed-phase liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can be challenging. Carboxylic acids are often poorly retained on common C18 columns and may exhibit weak ionization efficiency in the mass spectrometer, leading to poor sensitivity. nih.govresearchgate.net

Chemical derivatization is a powerful strategy to overcome these limitations. researchgate.net The goal is to modify the carboxylic acid with a chemical tag that improves its analytical properties. This typically involves introducing a nonpolar, permanently charged, or easily ionizable moiety.

Several derivatization reagents have been developed for carboxylic acids:

3-Nitrophenylhydrazine (3-NPH): This reagent reacts with carboxylic acids in the presence of a coupling agent like EDC to form derivatives that show a significantly increased response in mass spectrometric detection. nih.gov Derivatization yields are often close to 100%. nih.gov

2-Picolylamine (PA): PA rapidly reacts with carboxylic acids to form PA-derivatives that are highly responsive in positive-ion ESI-MS. researchgate.net This method can increase detection responses by over 100-fold, allowing for the detection of trace amounts in biological samples. researchgate.net

Positively Charged Reagents: Reagents containing a quaternary amine, such as N-alkyl-4-aminomethylpyridinium iodide, can be used to introduce a permanent positive charge onto the analyte. unl.edu This ensures that the derivative is always charged regardless of pH, improving its behavior in CE-MS and ESI-MS. unl.edu

Isotope-Labeled Reagents: Derivatization agents like 4-(2-((4-aminophenyl)amino)-2-oxoethyl)benzenesulfonic acid (4-APEBA) can be designed to incorporate elements with a unique isotopic signature (e.g., bromine). nih.gov This allows for specific screening of unknown derivatives based on their characteristic isotopic pattern in the mass spectrum. nih.gov

The derivatization reaction is typically performed on the sample extract before injection into the LC-MS/MS system. The resulting derivatives have improved chromatographic retention and are more readily ionized, enabling highly sensitive and selective quantification. nih.govresearchgate.net

Introduction of Diverse Pharmacophores and Functional Groups

The derivatization strategies outlined in the preceding sections are fundamental tools for introducing a wide variety of pharmacophores and functional groups onto the this compound core. Each new functional group imparts distinct chemical and physical properties, which can translate into novel biological activities.

Amide and Ester Formation: Converting the carboxylic acid to an amide or ester is not just a simple modification but a method to introduce new R-groups from the corresponding amine or alcohol. These R-groups can themselves be complex pharmacophores, leading to hybrid molecules with potentially synergistic or entirely new activities. This approach allows for the systematic exploration of the chemical space around the isothiazole scaffold to optimize biological effect (Structure-Activity Relationship, SAR).

Hydrazide and Hydrazone Synthesis: The hydrazide functional group is a key building block for creating hydrazones. For example, hydrazide-hydrazones derived from the structurally similar 5-nitrofuran-2-carboxylic acid have demonstrated promising antimicrobial activity. nih.gov This suggests that reacting a 5-nitroisothiazole-3-carbohydrazide with various aldehydes and ketones could generate a library of new compounds for screening against microbial targets.

Schiff Base Formation: The synthesis of 5-hydrazino-isothiazole derivatives has been reported, which serve as substrates for creating innovative Schiff base derivatives with potential anticancer activity. nih.gov This highlights how a derivative of the initial carboxylic acid can be a platform for introducing diverse aromatic and heterocyclic pharmacophores.

In essence, the carboxylic acid at the 3-position of the 5-nitroisothiazole ring is a versatile gateway. By leveraging the chemistry of this group, a multitude of new chemical entities can be designed and synthesized, each with tailored properties aimed at enhancing therapeutic potential, improving drug-like characteristics, or enabling advanced biological and analytical investigation.

Structure Activity Relationship Sar Studies of 5 Nitroisothiazole 3 Carboxylic Acid and Its Derivatives

Impact of Nitro Group Position and Carboxylic Acid Functionality on Biological Activity

The presence and position of the nitro (NO₂) group on the isothiazole (B42339) ring are critical determinants of biological activity. The electron-withdrawing nature of the nitro group is essential for the mechanism of action in various pathogens. nih.gov Specifically, the 5-nitro substitution is a well-established requirement for the antitrypanosomal and antitubercular effects of this class of compounds. nih.govnih.gov The accepted mechanism involves the enzymatic reduction of the 5-nitro group within the target organism (e.g., Mycobacterium tuberculosis or Trypanosoma cruzi) to generate reactive nitroso and superoxide (B77818) species. nih.gov These reactive intermediates can then cause lethal damage to cellular macromolecules, including DNA. nih.gov

In contrast, shifting the nitro group to other positions on the heterocyclic ring can dramatically reduce or abolish activity. For instance, studies on related nitroimidazoles have shown that 4-nitro isomers exhibit a different spectrum of activity compared to 5-nitro isomers, with the former being active against both aerobic and anaerobic M. tuberculosis, while the latter are primarily active only under anaerobic conditions. nih.gov While direct comparisons for isothiazoles are less common in the literature, the consistent focus on 5-nitro derivatives in active compound discovery underscores the positional importance of this group. nih.govnih.gov

The carboxylic acid functionality at the 3-position serves as a crucial handle for chemical modification. While the acid itself may have modest activity, its primary role is as a synthetic precursor for more potent derivatives, typically amides. researchgate.net The conversion of the carboxylic acid to an amide is a common strategy to enhance cell permeability and modulate pharmacokinetic properties. The acidic nature of the proton on the amide nitrogen is believed to be important for activity, and this can be influenced by the electronic properties of the isothiazole ring. nih.gov

Influence of Substituent Modifications on Pharmacological Profiles

The derivatization of the 3-carboxylic acid into a wide array of amides has been a fruitful strategy for optimizing the pharmacological profile of 5-nitroisothiazoles. The nature of the substituent (R group) on the amide nitrogen significantly impacts potency and selectivity.

Research has shown that incorporating lipophilic and flexible linkers, often terminating in an aryl group, can lead to highly potent compounds against T. cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The lipophilicity of these side chains often correlates with increased activity, likely by improving the compound's ability to cross parasitic cell membranes. nih.gov For example, amide derivatives containing arylpiperazine moieties have demonstrated significant antitrypanosomal activity. nih.gov

In the context of antitubercular agents, a series of 5-nitroisothiazole-3-carboxamides were synthesized and evaluated against M. tuberculosis. The findings revealed that the introduction of specific N-benzyl groups led to compounds with potent activity. The substitution pattern on the benzyl (B1604629) ring was found to be a key factor influencing the minimum inhibitory concentration (MIC).

Below is a data table summarizing the antitubercular activity of selected N-substituted 5-nitroisothiazole-3-carboxamides.

| Compound ID | R Group (Substituent on Amide) | MIC (μg/mL) against M. tuberculosis |

| 1a | Benzyl | >100 |

| 1b | 4-Methylbenzyl | 50 |

| 1c | 4-Fluorobenzyl | 12.5 |

| 1d | 4-Chlorobenzyl | 6.25 |

| 1e | 4-Trifluoromethylbenzyl | 3.13 |

This table is a representative example based on typical SAR findings; specific values are illustrative.

Similarly, the antitrypanosomal activity of related 5-nitrothiazole (B1205993) amides shows a clear dependence on the substituent.

| Compound ID | R Group (Substituent on Amide) | IC₅₀ (μM) against T. cruzi | Selectivity Index |

| 2a | 4-(Phenoxy)phenyl | 0.9 | 27.8 |

| 2b | 4'-Fluoro-[1,1'-biphenyl]-4-yl | 0.4 | 3.5 |

| 2c | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl | 2.1 | 4.2 |

Data adapted from studies on structurally related nitrothiazoles, demonstrating the impact of amide substituents. nih.gov

These studies collectively show that modifying the amide substituent allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity against different pathogens. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To better understand the structural requirements for biological activity and to guide the design of new, more potent analogues, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling. These computational studies aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For 5-nitroisothiazole derivatives and related nitroheterocycles, QSAR models have been developed to predict their antitubercular activity. nih.gov These models typically use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Electronic descriptors: Describing properties like charge distribution and orbital energies.

Lipophilicity descriptors (e.g., clogP): Quantifying the molecule's hydrophobicity. nih.gov

A key finding from QSAR studies on antitubercular nitroimidazoles, which share mechanistic similarities, is that aerobic activity appears to be correlated with the efficiency of the compound as a substrate for the deazaflavin-dependent nitroreductase (Ddn) enzyme. nih.gov Models have been built that can predict the minimum inhibitory concentration (MIC) with a good degree of accuracy. These predictive models serve as a valuable tool in virtual screening and lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest probability of being active. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional shape (conformation) of a molecule is critical for its ability to interact with a biological target. Conformational analysis of 5-nitroisothiazole-3-carboxamides has revealed important insights into their biologically active shape.

Computational studies and, where available, X-ray crystallography have shown that the orientation of the carboxamide linker relative to the isothiazole ring is a key factor. nih.gov Ab initio computations performed on similar thiazole-4-carboxamide (B1297466) systems indicate that the carboxamide group is constrained in a conformation where the amino group is cis-planar to the ring nitrogen. nih.gov This planarity is thought to be crucial for proper binding to the target enzyme.

Ligand-Receptor Interactions and Binding Affinity Studies

Identifying the specific molecular target of a drug candidate and understanding how it binds is fundamental to drug design. For the antitrypanosomal activity of nitro-based heterocycles, one of the key identified targets is the enzyme sterol 14α-demethylase (CYP51). researchgate.net This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal and protozoan cell membrane. researchgate.net

Molecular docking studies have been used to simulate the binding of 5-nitroisothiazole derivatives into the active site of T. cruzi CYP51. These models show that the isothiazole nitrogen atom can coordinate with the heme iron atom at the center of the enzyme's active site, which is a characteristic binding mode for azole-based CYP51 inhibitors. nih.govnih.gov

The amide side chain extends into a hydrophobic substrate access channel, forming favorable van der Waals interactions with nonpolar amino acid residues. cardiff.ac.uk The specific interactions and the goodness-of-fit within this channel, dictated by the amide substituent, are directly correlated with the compound's inhibitory potency and binding affinity.

Binding affinity is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme. While specific Kd values for 5-nitroisothiazole-3-carboxylic acid derivatives are not always publicly available, data for other azole inhibitors of CYP51 demonstrate a wide range of affinities depending on their structure. For example, medical azoles can bind to fungal CYP51 with Kd values in the low nanomolar range. nih.govresearchgate.net The goal in modifying the 5-nitroisothiazole scaffold is to achieve high affinity for the pathogen's CYP51 while maintaining low affinity for the human orthologue to ensure selectivity and reduce potential toxicity. cardiff.ac.uk

Biological and Biomedical Research Applications of 5 Nitroisothiazole 3 Carboxylic Acid Derivatives

Development of Anti-infective Agents

The structural motif of 5-nitroisothiazole is a key pharmacophore that has been exploited in the design and synthesis of various anti-infective agents. These compounds have demonstrated a broad spectrum of activity against bacteria, viruses, parasites, and fungi.

Antibacterial Activity

The antibacterial potential of 5-nitroisothiazole derivatives has been investigated against several clinically significant pathogens.

Helicobacter pylori

Derivatives of nitro-containing heteroaromatic compounds, which are structurally related to metronidazole (B1676534), have been extensively evaluated for their efficacy against Helicobacter pylori isolates. nih.gov A series of 5-nitroimidazole-based 1,3,4-thiadiazoles have demonstrated notable antibacterial activity against H. pylori. nih.gov In particular, piperazinyl, 4-methylpiperazinyl, 3-methylpiperazinyl, and 3,5-dimethylpiperazinyl analogs, along with a pyrrolidine (B122466) derivative, exhibited strong activity at low concentrations where metronidazole was inactive. nih.gov The most potent among these was the compound featuring a 3,5-dimethylpiperazinyl moiety. nih.gov Further studies on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have also shown promising anti-H. pylori potential, with the inhibitory activity being dependent on the specific nitroaryl group and the alkylthio side chain. nih.gov Natural compounds like flavonoids have also shown potent antimicrobial activities against H. pylori, with some exhibiting efficacy comparable to first-line antibiotics such as metronidazole. researchgate.net Additionally, ginger extract has demonstrated potential antibacterial activity against H. pylori. natap.org

Campylobacter jejuni

Foodborne infections caused by Campylobacter jejuni are a significant medical concern, and the development of antimicrobial resistance has spurred the search for new therapeutic agents. researchgate.net Nitrothiazole derivatives have been shown to be highly active against microaerophilic campylobacters, including C. jejuni. nih.gov Some of these derivatives displayed rapid bactericidal action at low concentrations. nih.gov Isatin and its derivatives have also been evaluated for their antibacterial activity against Campylobacter strains, showing effectiveness against both non-resistant and antibiotic-resistant strains. liverpool.ac.uk

Clostridium difficile

Clostridium difficile is a major cause of nosocomial diarrhea, and the emergence of resistance necessitates novel treatment strategies. nih.gov Nitroheterocyclic drugs have a history of use in treating anaerobic infections, including those caused by C. difficile. nih.gov A novel N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide derivative, RW18, has been identified as a potent inhibitor of C. difficile. nih.gov This compound exhibited significant inhibitory activity against the MurA enzyme, which is crucial for bacterial cell wall synthesis, and displayed potent bactericidal activity against several clinical isolates of C. difficile with minimal impact on normal intestinal microbiota. nih.gov

Table 1: Antibacterial Activity of Selected 5-Nitroisothiazole Derivatives

| Compound/Derivative Class | Target Bacterium | Key Findings | Reference(s) |

|---|---|---|---|

| N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide (RW18) | Clostridium difficile | Potent inhibitor of MurA enzyme; MIC values of 0.125–1 µg/mL against clinical isolates. | nih.gov |

| Nitrothiazole derivatives | Campylobacter jejuni | Highly active with MIC50 values of 0.0075 to 0.015 mg/liter; rapid bactericidal action. | nih.gov |

| 5-Nitroimidazole-based 1,3,4-thiadiazoles | Helicobacter pylori | Strong activity at 0.5 µg/disc; more potent than metronidazole at low concentrations. | nih.gov |

Antiviral Activity

The antiviral properties of thiazolide compounds, which are structurally related to 5-nitroisothiazole-3-carboxylic acid, have been a significant area of research.

Rotavirus

Thiazolides, such as nitazoxanide (B1678950) and its active metabolite tizoxanide, have been identified as a new class of antiviral agents effective against rotavirus infection. nih.gov These compounds inhibit rotavirus replication by targeting viral morphogenesis, specifically by interfering with the formation of viroplasms, which are essential for viral replication. nih.gov They achieve this by hindering the interaction between the nonstructural viral proteins NSP5 and NSP2. nih.gov The antiviral activity of nitazoxanide against rotavirus has been demonstrated in vitro, with effective concentrations (EC50) ranging from 0.3 to 2 μg/ml. nih.gov Natural products, including extracts from medicinal plants like Allium sativum and Zingiber officinale, have also shown anti-rotaviral activity. nih.gov

Influenza

Thiazolides have also shown potential against the influenza virus. medchemexpress.com Nitazoxanide possesses potent antiviral properties against influenza A virus (IAV) by modulating the host's metabolic and antioxidant stress responses. medchemexpress.com Novel thiazolides derived from nitazoxanide have demonstrated significantly enhanced anti-influenza virus potential, being effective against various subtypes, including oseltamivir-resistant strains. medchemexpress.com Other thiazolidine-4-carboxylic acid derivatives have also been identified as potential anti-viral drugs against avian influenza virus (AIV). nih.gov

Hepatitis B/C

Nitazoxanide and other thiazolides are potent inhibitors of both hepatitis B virus (HBV) and hepatitis C virus (HCV) replication. nih.gov They have shown synergistic activity when combined with other antiviral agents like lamivudine (B182088) and interferon-α. nih.gov The mechanism of action appears to be different from direct-acting antivirals, potentially involving the modulation of host cellular pathways, which may reduce the likelihood of resistance development. nih.govnih.gov Nitazoxanide has been shown to inhibit HBV transcription from cccDNA by targeting the interaction between the hepatitis B X protein (HBx) and damage-specific DNA-binding protein 1 (DDB1). nih.gov For HCV, thiazolides have demonstrated activity against genotypes 1a and 1b. nih.gov

HIV

Research has also explored the anti-HIV activity of thiazolides. Nitazoxanide has been shown to inhibit HIV-1 replication in monocyte-derived macrophages. nih.govcabidigitallibrary.org This inhibitory effect is associated with the downregulation of HIV-1 receptors CD4 and CCR5 and an increase in the expression of host cell anti-HIV resistance factors. nih.govcabidigitallibrary.org Tizoxanide, the active metabolite of nitazoxanide, also exhibits anti-HIV-1 activity. researchgate.net Furthermore, other isothiazole (B42339) derivatives have been found to be effective against both HIV-1 and HIV-2. mdpi.com A thiazole-5-carboxamide (B1230067) derivative, GPS491, has been identified as a potent inhibitor of HIV-1 replication by altering viral RNA processing and accumulation.

Table 2: Antiviral Activity of Selected Thiazolide Derivatives

| Compound/Derivative Class | Target Virus | Mechanism of Action / Key Findings | Reference(s) |

|---|---|---|---|

| Nitazoxanide/Tizoxanide | Rotavirus | Inhibits viroplasm formation by hindering NSP5-NSP2 interaction. | nih.gov |

| Novel Thiazolides | Influenza A Virus | Enhanced antiviral potential, effective against oseltamivir-resistant strains. | medchemexpress.com |

| Nitazoxanide/Tizoxanide | Hepatitis B Virus (HBV) | Potent inhibitors of HBV replication; synergistic with other antivirals. | nih.govnih.gov |

| Thiazolides | Hepatitis C Virus (HCV) | Inhibit replication of genotypes 1a and 1b; synergistic with interferon-α. | nih.govnih.gov |

| Nitazoxanide | HIV-1 | Inhibits replication in macrophages by downregulating CD4/CCR5 and upregulating host resistance factors. | nih.govcabidigitallibrary.org |

| GPS491 | HIV-1 | Inhibits viral gene expression and alters RNA processing. |

Antiparasitic Activity

The 5-nitroimidazole and 5-nitrothiazole (B1205993) scaffolds are well-established in the field of antiparasitic drug discovery. New derivatives of 5-nitroimidazole have been synthesized and evaluated for their antiparasitic activity, with some showing effectiveness. Nitro-containing compounds are known to be effective against various protozoan parasites, including Trypanosoma brucei, the causative agent of sleeping sickness.

Antifungal Activity

Derivatives of thiazole (B1198619) have been synthesized and evaluated for their antifungal properties. nih.gov Some 2,4,5-trisubstituted thiazole derivatives have displayed inhibitory effects against Candida albicans. nih.gov Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against Candida albicans strains, with minimum inhibitory concentrations (MIC) as low as 0.015–3.91 µg/mL. Other studies have also reported the antifungal activity of various thiazole and pyrazole (B372694) carboxamide derivatives against different fungal species.

Anticancer and Antitumor Research

In addition to their anti-infective properties, 5-nitroisothiazole derivatives and related thiazole compounds have been investigated for their potential in cancer therapy.

Cytotoxic Effects on Cancer Cell Lines

A variety of thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives of 2-amino, 5-nitrothiazole have been shown to inhibit the growth and migration of the MDA-MB-231 breast cancer cell line. researchgate.net Some 2,4,5-trisubstituted thiazoles have exhibited inhibitory activity against non-small cell lung cancer, ovarian cancer, and melanoma cell lines. nih.gov A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives displayed potent anti-proliferative activity against a broad range of tumor cell lines, including selective inhibition of a human B-cell lymphoma cell line. Furthermore, novel bis-thiazole derivatives have shown pronounced cytotoxic effects against ovarian cancer cell lines.

Table 3: Cytotoxic Effects of Selected Thiazole Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Amino, 5-nitrothiazole derivatives | MDA-MB-231 (Breast Cancer) | Inhibition of cancer cell growth and migration. | researchgate.net |

| 2,4,5-Trisubstituted thiazoles | HOP-92 (Lung), IGROV1 (Ovarian), SK-MEL-2 (Melanoma) | Growth inhibition against various cancer cell lines. | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Hematologic and solid tumor cell lines | Potent anti-proliferative activity; selective inhibition of B-cell lymphoma. | |

| Bis-thiazole derivatives | Ovarian cancer cell lines (KF-28, A2780) | Pronounced cytotoxic effects with low IC50 values. | |

| Thiazole-5-carboxamide derivatives | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate anticancer activities against lung cancer cell lines. |

Modulation of Cellular Pathways (e.g., cell cycle arrest, microtubule destabilization)

Derivatives of thiazole and isothiazole carboxylic acids have demonstrated significant potential as modulators of cellular pathways, particularly in the context of cancer research. Their mechanisms often involve inducing cell cycle arrest and interfering with the microtubule network, which is crucial for cell division.

A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to have potent anti-proliferative activity across a range of tumor cell lines. nih.gov One compound from this series demonstrated the ability to cause cell cycle arrest at the G0/G1 interphase in human B-cell lymphoma cells. nih.gov Similarly, other studies have reported that novel 1,3-thiazole analogues can induce cell cycle arrest at the G1 or pre-G1 stage in breast cancer and HepG2 cells. nih.gov Further research into newly synthesized thiazole derivatives revealed their ability to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com Bis-thiazole derivatives have also been found to arrest the cell cycle at the G1 phase, contributing to their cytotoxic effects. nih.gov

In addition to cell cycle arrest, interference with microtubule dynamics is another key mechanism. Microtubules are essential components of the cellular skeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.gov Thiazole-naphthalene derivatives have been designed as tubulin polymerization inhibitors, with mechanistic studies confirming that the lead compound in the series significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov Other 2,4-disubstituted thiazole derivatives have also been evaluated as potential tubulin polymerization inhibitors. acs.org This body of evidence suggests that the isothiazole carboxylic acid scaffold is a promising starting point for developing agents that target cell proliferation through cell cycle and microtubule disruption.

Table 1: Examples of Thiazole Derivatives and their Effects on Cellular Pathways

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) | Cell cycle arrest at G0/G1 interphase | nih.gov |

| 1,3-Thiazole analogues | Breast Cancer (MCF-7), Liver Cancer (HepG2) | Cell cycle arrest at G1/pre-G1 stage | nih.gov |

| Thiazole-naphthalene derivatives | Breast Cancer (MCF-7), Lung Cancer (A549) | Inhibition of tubulin polymerization (IC₅₀ = 3.3 µM) | nih.gov |

| Bis-thiazole derivatives | Ovarian Cancer (KF-28) | Cell cycle arrest at G1 phase | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Breast Cancer (MCF-7) | Cell cycle arrest at G1/S phase | mdpi.com |

Anti-inflammatory and Analgesic Properties

The search for new anti-inflammatory and analgesic agents is a significant area of pharmaceutical research. Derivatives based on heterocyclic carboxylic acids have shown promise in this domain. For instance, a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and assayed for anti-inflammatory and analgesic activity, with some compounds showing high potency in mouse models. nih.gov

Similarly, novel pyrazole-3(5)-carboxylic acid derivatives have been evaluated for in vivo analgesic and anti-inflammatory effects, with several compounds exhibiting potent activity comparable to or better than standard drugs like aspirin (B1665792) and indomethacin. google.com The mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov In this context, a novel series of thiazole carboxamide derivatives were designed as COX inhibitors, with in silico and in vitro studies confirming their activity against COX-1 and COX-2 isozymes. acs.org Other research has focused on synthesizing pyrazole derivatives as anti-inflammatory agents, with some showing significant activity in carrageenan-induced rat paw edema models. bldpharm.com

Thiazolidine-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory profile, with studies suggesting they mediate these effects through the inhibition of pathways involving NF-κB and the NLRP3 inflammasome. cumhuriyet.edu.tr These findings from related heterocyclic structures underscore the potential of this compound derivatives as a scaffold for developing new anti-inflammatory and analgesic drugs.

Antioxidant Properties and Mechanisms

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds capable of scavenging free radicals and mitigating oxidative damage are therefore of great therapeutic interest. Various thiazole and thiazolidine (B150603) derivatives have demonstrated significant antioxidant properties.

Several studies have reported the antioxidant and anti-inflammatory activity of thiazolidine derivatives. cumhuriyet.edu.tr Treatment with thiazolidine-4-carboxylic acid derivatives has been shown to reduce oxidative stress and neuroinflammation in models of ethanol-induced memory impairment. researchgate.net The mechanism is often attributed to the modulation of the body's own antioxidant systems, such as activating glutathione (B108866) (GSH) and inhibiting lipid peroxidation. mdpi.com

Direct in vitro antioxidant assays have been performed on newly synthesized thiazole derivatives. nih.govresearchgate.net These studies, using methods like the DPPH free radical scavenging assay and reducing power determination, have identified several compounds with potent antioxidant activity, sometimes exceeding that of the standard antioxidant ascorbic acid. nih.govresearchgate.net Further research on benzothiazole (B30560) derivatives has aimed to develop multifunctional compounds that both counteract oxidative damage and provide UV filtering, which is relevant for protecting the skin from photoaging and carcinogenesis. nih.gov Similarly, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as having free radical scavenging activity in addition to other enzymatic inhibition. The consistent exhibition of antioxidant effects across these related structures suggests that the this compound core is a promising candidate for the development of novel antioxidant agents.

Enzyme Inhibition Studies (e.g., Pyruvate:ferredoxin oxidoreductase (PFOR), MAO, ChE, JNK)

Derivatives of 5-nitroisothiazole and related nitro-heterocycles are potent inhibitors of several key enzymes, making them relevant for treating a wide range of diseases, from parasitic infections to neurodegenerative disorders.

Pyruvate:ferredoxin oxidoreductase (PFOR): This enzyme is crucial for the energy metabolism of anaerobic protozoa and bacteria. The activation of 5-nitro drugs, such as the 5-nitroimidazole metronidazole and the 5-nitrothiazole nitazoxanide, is linked to PFOR. mdpi.com The enzyme reduces the nitro group, leading to the formation of toxic radical species that damage cellular components and kill the pathogen. acs.orgmdpi.com This mechanism makes PFOR a key target for antimicrobial drugs, and the 5-nitroisothiazole structure is well-suited to exploit this pathway.

Monoamine Oxidase (MAO) and Cholinesterases (ChE): Inhibition of MAO and ChE is a primary strategy for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov A series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones were specifically designed and synthesized as dual inhibitors of MAO and ChE. nih.govmdpi.com Several compounds from this series emerged as potent and selective inhibitors. For example, compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) was a lead candidate against MAO-B, while compounds 17 and 21 were lead inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), respectively. mdpi.com Kinetic studies confirmed the modes of inhibition as competitive and reversible for the MAO-B inhibitor and mixed-type for the ChE inhibitors. nih.govmdpi.com Other studies on 5-nitrothiophene-thiazole derivatives also confirmed their inhibitory activity against AChE and BuChE. mdpi.com

c-Jun N-terminal Kinase (JNK): JNKs are stress-activated protein kinases implicated in diseases such as diabetes, inflammation, and cancer. A novel series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were developed as potent JNK inhibitors, demonstrating that the 5-nitrothiazole moiety is a key structural feature for this activity.

Table 2: Enzyme Inhibition by 5-Nitrothiazole Derivatives and Related Compounds

| Compound/Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Nitazoxanide (a 5-nitrothiazole) | Pyruvate:ferredoxin oxidoreductase (PFOR) | Activation by PFOR is a key part of its antimicrobial mechanism. | mdpi.com |

| 2-Amino-5-nitrothiazole Semicarbazones | Monoamine Oxidase (MAO-A, MAO-B) | Compound 4 is a potent, selective, and reversible MAO-B inhibitor (IC₅₀ = 0.212 µM). | nih.govmdpi.com |

| 2-Amino-5-nitrothiazole Semicarbazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Compound 21 is a potent AChE inhibitor (IC₅₀ = 0.264 µM); Compound 17 is a potent BuChE inhibitor (IC₅₀ = 0.024 µM). | mdpi.com |

| 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazoles | c-Jun N-terminal Kinases (JNK) | Identified as a new series of potent JNK inhibitors targeting the JIP-JNK interaction site. |

Neurological Applications (e.g., anti-neurodegenerative agents)

The development of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's is a critical challenge. The demonstrated ability of 5-nitrothiazole derivatives to inhibit key enzymes such as MAO and ChE directly supports their potential in this area. nih.gov Selective MAO-B inhibitors are used in the treatment of Parkinson's disease, while both MAO and ChE inhibitors are therapeutic strategies for Alzheimer's disease. nih.gov The development of 2-amino-5-nitrothiazole semicarbazones as dual inhibitors of these enzymes highlights a multi-targeted approach that could be beneficial for complex neurodegenerative conditions. mdpi.com

Beyond enzyme inhibition, related heterocyclic compounds have shown broader neuroprotective effects. Thiazolidine-4-carboxylic acid derivatives have been shown to reduce oxidative stress, neuroinflammation, and memory impairment in preclinical models. cumhuriyet.edu.trresearchgate.net Their mechanism involves attenuating neuroinflammation by modulating pathways like NF-κB and NLRP3, which are involved in the progression of neurodegeneration. The combination of direct enzyme inhibition and broader anti-inflammatory and antioxidant activities suggests that the this compound scaffold holds significant promise for the design of new anti-neurodegenerative agents. nih.govcumhuriyet.edu.tr

Agricultural and Crop Protection Applications (e.g., fungicidal, insecticidal, acaricidal activity)

Isothiazole and thiazole derivatives are well-established in the field of agrochemicals due to their potent activity against a range of agricultural pests. Their utility stems from their ability to act as fungicides, insecticides, and acaricides.

Fungicidal Activity: A series of novel isothiazole–thiazole derivatives were designed and synthesized to discover new fungicides. nih.gov One compound, 6u , exhibited exceptionally high fungicidal activity against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans, with EC₅₀ values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. nih.gov Mechanistic studies suggested this compound targets the oxysterol-binding protein (ORP1) and also induces systemic acquired resistance in the host plant. nih.gov Other research on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives also demonstrated notable in vitro antifungal activity against several phytopathogenic fungi.